5-Methoxy-1,2-dimethyl-1H-indole
Overview
Description
5-Methoxy-1,2-dimethyl-1H-indole is a derivative of indole, a heterocyclic compound with a structure that includes a benzene ring fused to a pyrrole ring. The methoxy and methyl groups attached to the indole core influence its chemical and physical properties, as well as its reactivity and potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds, such as 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, involves multiple steps, including coupling reactions and catalytic reduction processes . Another example is the synthesis of 5H-pyrido[4, 3-b]indole derivatives, which are synthesized using 1-hydroxyindole chemistry, indicating the versatility of indole derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 5-methoxyindole derivatives has been studied using various spectroscopic techniques. For instance, the crystal structure of 5-methoxyindole-3-acetic acid, a related compound, has been determined by X-ray diffraction, revealing hydrogen-bonded dimers and a double-layered sheet structure . The molecular structure of 5-methoxy-2,3-dimethylindole has also been characterized, showing a close intermolecular approach of the amine hydrogen to the indole ring .
Chemical Reactions Analysis
The photophysics of 5-methoxyindole, a closely related compound, has been studied, showing that it does not form exciplexes and has a distinct excited state behavior compared to indole and its other methyl-substituted derivatives . The photochromic behavior of indolylfulgides, which can have a 5-methoxy group, has been analyzed, demonstrating how electron-donating substituents affect the absorption properties and quantum yields of photoreactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methoxyindole derivatives have been extensively studied. For example, the fluorescence quantum yield and lifetime of 5-methoxyindole in different solvents have been measured, providing insights into its excited state dynamics . The spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate has been conducted using FT-IR, FT-Raman, UV, and NMR techniques, which helps in understanding the electronic nature and reactivity of the molecule .
Scientific Research Applications
Ultraviolet Spectra Analysis
- 5-Methoxy-1,2-dimethyl-1H-indole has been studied for its unique ultraviolet (UV) spectral properties. Research by Ahmed and Robinson (1967) in the Journal of The Chemical Society B: Physical Organic focused on synthesizing and analyzing the UV spectra of 5-methoxy-3,3-dimethyl-3H-indole and related compounds. They found that the presence of a 5-alkoxyl and two 3-alkyl substituents influenced the UV spectrum of these compounds, but not a 1-alkyl substituent (Ahmed & Robinson, 1967).
Role in Serotonin Receptor Antagonism
- Nirogi et al. (2017) in the Journal of Medicinal Chemistry discussed the optimization of a novel series of 3-(piperazinylmethyl) indole derivatives as serotonin-6 receptor (5-HT6R) antagonists. They identified a compound structurally related to 5-Methoxy-1,2-dimethyl-1H-indole, showing high affinity and selectivity at human 5-HT6R, which may be relevant for the treatment of cognitive disorders (Nirogi et al., 2017).
Inhibitors in Leukotriene Synthesis
- Hutchinson et al. (2009) in the Journal of Medicinal Chemistry described the development of compounds including 5-methoxy-1,2-dimethyl-1H-indole derivatives as potent and selective inhibitors of 5-lipoxygenase-activating protein, important for leukotriene synthesis. This has implications in treating conditions like asthma (Hutchinson et al., 2009).
Future Directions
Indole derivatives, including “5-Methoxy-1,2-dimethyl-1H-indole”, have attracted increasing attention in recent years due to their diverse pharmacological activities . They play a main role in cell biology and have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body . Future research may focus on the investigation of novel methods of synthesis and the exploration of novel targets and drug candidates .
properties
IUPAC Name |
5-methoxy-1,2-dimethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-6-9-7-10(13-3)4-5-11(9)12(8)2/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODAUNMFUIXBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344908 | |
Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-1,2-dimethyl-1H-indole | |
CAS RN |
17591-06-9 | |
Record name | 5-Methoxy-1,2-dimethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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